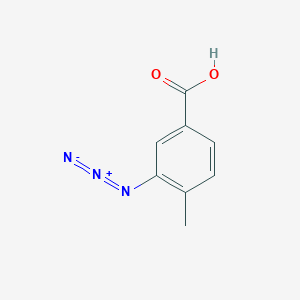

3-azido-4-methylbenzoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H7N3O2 |

|---|---|

Molecular Weight |

177.16 g/mol |

IUPAC Name |

3-azido-4-methylbenzoic acid |

InChI |

InChI=1S/C8H7N3O2/c1-5-2-3-6(8(12)13)4-7(5)10-11-9/h2-4H,1H3,(H,12,13) |

InChI Key |

UUUDGRJAVUNXNV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)N=[N+]=[N-] |

Origin of Product |

United States |

Synthetic Methodologies for 3 Azido 4 Methylbenzoic Acid and Its Derivatives

Direct Synthetic Routes to 3-Azido-4-methylbenzoic Acid

The most established and direct method for synthesizing this compound relies on the transformation of a readily available amino precursor. This classical approach is widely used for the preparation of various aryl azides.

The primary pathway for the synthesis of this compound is the diazotization of 3-amino-4-methylbenzoic acid, followed by the substitution of the resulting diazonium salt with an azide (B81097) ion. This two-step, one-pot procedure is a common and effective method for introducing an azide group onto an aromatic ring.

The reaction begins with the treatment of the aromatic amine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric or trifluoroacetic acid, at low temperatures (0–5 °C) to form a diazonium salt intermediate. This intermediate is generally unstable and is immediately treated with a source of azide, most commonly sodium azide (NaN₃). worktribe.com The azide ion displaces the dinitrogen molecule (N₂) from the diazonium salt to yield the final aryl azide product. The reaction for a similar compound, 4-azidobenzoic acid, resulted in a 73% yield.

Table 1: Reaction Conditions for the Synthesis of Azidobenzoic Acids via Diazotization

| Precursor | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |

| 4-Aminobenzoic acid | 1. Sodium nitrite, 2. Sodium azide | Trifluoroacetic acid | 0–5 | 73 | |

| 2-Aminobenzoic acid | 1. Sodium nitrite, 2. Sodium azide | Acidic solution | Low | Not specified | worktribe.com |

| 3-Amino-4-methylbenzoic acid (Proposed) | 1. Sodium nitrite, 2. Sodium azide | Strong acid (e.g., HCl, H₂SO₄) | 0–5 | N/A | Analogous to |

The key precursor for the direct synthesis of this compound is 3-amino-4-methylbenzoic acid . This compound provides the necessary aromatic core with the amine functionality correctly positioned for conversion to the azide group. The synthesis proceeds through a critical, unstable intermediate: the 4-carboxy-2-methylbenzenediazonium salt .

The transformation sequence is as follows:

Formation of the Diazonium Salt : The amino group on 3-amino-4-methylbenzoic acid is converted into a diazonium group (-N₂⁺) upon reaction with nitrous acid.

Nucleophilic Substitution : The diazonium group is an excellent leaving group (as N₂ gas). Subsequent addition of sodium azide allows the azide anion (N₃⁻) to act as a nucleophile, attacking the aromatic ring and displacing the dinitrogen to form the stable this compound product.

General Strategies for Azidobenzoic Acid Derivatives

Beyond the direct synthesis from amino precursors, broader strategies exist for creating azidobenzoic acid derivatives. These methods can be applied to various benzoic acid skeletons and include nucleophilic acyl substitution to form acyl azides and modern C-H azidation techniques.

These strategies focus on introducing the azide group either at the carboxylic acid function or directly onto the aromatic ring.

This method converts the carboxylic acid group of a benzoic acid derivative into an acyl azide (R-CO-N₃). raco.cat The process is a classic example of nucleophilic acyl substitution. masterorganicchemistry.compressbooks.pub The carboxylic acid itself is not reactive enough, so it must first be converted into a more reactive derivative, such as an acyl chloride or a mixed anhydride (B1165640). raco.catmasterorganicchemistry.com

The most common approach involves two steps:

Activation of the Carboxylic Acid : The benzoic acid is treated with a chlorinating agent, like thionyl chloride (SOCl₂) or oxalyl chloride, to form the corresponding benzoyl chloride. libretexts.org

Substitution with Azide : The resulting acyl chloride is then reacted with an azide salt, typically sodium azide, in a suitable solvent. raco.catmasterorganicchemistry.com The azide ion displaces the chloride ion to yield the benzoyl azide derivative. pressbooks.pub This reaction is highly efficient for producing acyl azides from various carboxylic acids. researchgate.net

Table 2: Reagent Systems for the Conversion of Carboxylic Acids to Acyl Azides

| Activation Reagent | Azide Source | Notes | Reference |

| Thionyl chloride (SOCl₂) | Sodium azide (NaN₃) | Classic method for forming an intermediate acyl chloride. | libretexts.org |

| Oxalyl chloride | Sodium azide (NaN₃) | Forms an intermediate acyl chloride. | raco.cat |

| Trichloroisocyanuric acid / Triphenylphosphine (B44618) | Sodium azide (NaN₃) | One-pot conversion from the carboxylic acid under mild conditions. | researchgate.net |

| Diphenylphosphoryl azide (DPPA) | N/A (Reagent is azide source) | Directly converts carboxylic acids to acyl azides. | clockss.org |

Recent advances in organic synthesis have enabled the direct azidation of C–H bonds, offering a more atom-economical route that avoids the need for pre-functionalized substrates like amino or halo-aromatics. nih.gov These methods can be applied to benzoic acid skeletons to install an azide group directly onto the aromatic ring.

Key approaches include:

Metal-Catalyzed C–H Azidation : Iron and copper catalysts have been developed for the site-selective azidation of aromatic C–H bonds. nih.govacs.org These reactions often use a directing group on the substrate to guide the azidation to a specific position (e.g., ortho to an existing functional group). nih.gov For instance, an amino group can direct copper-catalyzed azidation to the ortho position. nih.gov

Iridium-Catalyzed Borylation followed by Azidation : A powerful two-step strategy for formal C-H azidation involves an initial iridium-catalyzed C-H borylation of the aromatic ring. researchgate.net The resulting arylboronic ester can then be subjected to a copper-catalyzed reaction with an azide source to replace the boryl group with an azide group, yielding the aryl azide. researchgate.net This sequence allows for high regioselectivity in the introduction of the azide functionality. clockss.orgresearchgate.net

These modern methods provide powerful tools for synthesizing a diverse range of azidobenzoic acid derivatives that may be difficult to access through traditional routes. clockss.org

Azidation Reactions for Benzoic Acid Skeletons

Conversion from Halogenated Precursors

The synthesis of aromatic azides from halogenated precursors is a common and effective method, typically proceeding through a nucleophilic aromatic substitution (SNAr) reaction. For the synthesis of this compound, a suitable precursor such as 3-bromo-4-methylbenzoic acid or 3-chloro-4-methylbenzoic acid is reacted with an azide salt.

The standard procedure involves the use of an azide salt, most commonly sodium azide (NaN₃), in a polar aprotic solvent like dimethylformamide (DMF) or dimethylsulfoxide (DMSO). masterorganicchemistry.com The reaction may be facilitated by a transition metal catalyst, which can allow for the use of unconventional leaving groups. mdpi.com For instance, palladium catalysis has been shown to be effective in preparing azido (B1232118) derivatives from substrates with -OR as leaving groups. mdpi.com The reaction displaces the halide ion (Cl⁻, Br⁻) with the azide ion (N₃⁻). The presence of an electron-withdrawing group, such as the carboxylic acid, can activate the aromatic ring towards nucleophilic attack, although its activating effect is modest. The reaction often requires elevated temperatures to proceed at a reasonable rate.

| Precursor | Reagents | Solvent | Conditions | Product |

| 3-Bromo-4-methylbenzoic acid | Sodium Azide (NaN₃) | DMF or DMSO | Heat | This compound |

| 3-Chloro-4-methylbenzoic acid | Sodium Azide (NaN₃) | DMF or DMSO | Heat, possibly with Cu(I) catalyst | This compound |

Derivatization of Existing Azido Compounds

Once this compound is synthesized, its carboxylic acid functional group can be modified to produce a variety of derivatives, such as esters and amides. The azide group is generally stable under the conditions used for these transformations.

Esterification and Amide Formation

Esterification: The carboxylic acid group of this compound can be converted to an ester through several standard methods. One common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. However, for more sensitive substrates or to achieve higher yields under milder conditions, the Mitsunobu reaction is a highly effective alternative for the esterification of benzoic acids with phenols. researchgate.net This reaction typically uses a phosphine (B1218219) reagent, like triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD).

Amide Formation: The synthesis of amides from this compound involves coupling the carboxylic acid with a primary or secondary amine. This transformation rarely occurs spontaneously and requires the use of a coupling reagent to activate the carboxylic acid. luxembourg-bio.com Common carbodiimide-based coupling reagents include dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). fishersci.it To improve yields and reduce side reactions like racemization, additives such as 1-hydroxy-1H-benzotriazole (HOBt) are often included. luxembourg-bio.com An alternative one-pot approach uses trimethylsilyl (B98337) azide to convert the carboxylic acid into a reactive acyl azide intermediate in situ, which then readily reacts with an amine to form the desired amide. arkat-usa.org

| Reaction | Reagents | Key Features |

| Esterification | Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄) | Classical method, requires heat. |

| Phenol (Ar-OH), PPh₃, DEAD (Mitsunobu) | Mild conditions, good for phenols. researchgate.net | |

| Amide Formation | Amine (R-NH₂), DCC or EDC, HOBt | Standard coupling, high yields. luxembourg-bio.comfishersci.it |

| Amine (R-NH₂), Trimethylsilyl azide, Et₃N | One-pot procedure via acyl azide. arkat-usa.org |

Hydroazidation of Aldehydes to Azido Alcohols

A related synthetic method in the chemistry of organic azides is the hydroazidation of aldehydes to form α-azido alcohols. This reaction does not derivatize this compound but represents a key strategy for synthesizing other complex molecules containing an azido group. researchgate.net The reaction involves the nucleophilic addition of hydrazoic acid (HN₃) to the carbonyl group of an aldehyde. d-nb.info This process creates a new chiral center, and the resulting α-azido alcohol is often in equilibrium with the starting materials. d-nb.info The reaction can be performed with both aliphatic and aromatic aldehydes. d-nb.info The development of direct vicinal difunctionalization of alkenes has also become a powerful strategy for synthesizing β-azido alcohols. chemrevlett.com For example, manganese(II) bromide can catalyze the aerobic oxidative hydroxyazidation of olefins using trimethylsilyl azide (TMSN₃) as the azide source. chemrevlett.com

| Substrate | Azide Source | Catalyst/Conditions | Product Type |

| Aldehydes (R-CHO) | Hydrazoic Acid (HN₃) | Low temperature | α-Azido alcohols d-nb.info |

| Alkenes | Trimethylsilyl Azide (TMSN₃) | MnBr₂, Air | β-Azido alcohols chemrevlett.com |

Protection and Deprotection Strategies for Azido Groups

The azido group is a versatile functional group in organic synthesis, partly due to its stability and its role as a "masked" amine. masterorganicchemistry.com It is robust and stable under a wide range of reaction conditions, making it an effective protecting group for amines. organic-chemistry.org

Protection (Stability of the Azide Group): The azido group is generally stable to many common reagents and conditions used in multi-step synthesis. sigmaaldrich.com For example, it is resistant to the basic conditions used for Fmoc deprotection and the acidic conditions used for Boc deprotection in peptide synthesis, provided that strong reducing agents or thiols are avoided. organic-chemistry.orgsigmaaldrich.com This orthogonality allows for selective manipulation of other functional groups in the molecule while the azido group remains intact.

Deprotection (Conversion to Amine): The most common and useful transformation of the azido group is its reduction to a primary amine. This "deprotection" unmasks the amine functionality when desired. The reduction can be achieved under mild conditions, which is a significant advantage. masterorganicchemistry.com

Common methods for the reduction of an azide to an amine include:

Staudinger Reduction: This reaction uses a phosphine, such as triphenylphosphine (PPh₃), followed by hydrolysis to convert the azide to an amine. The reaction is mild and highly chemoselective. researchgate.net

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a palladium on carbon catalyst (Pd/C) is an effective method for reducing azides to amines, liberating nitrogen gas (N₂) in the process. masterorganicchemistry.com

Thiol Reduction: Thiols can also be used to reduce azides to amines. sigmaaldrich.com

| Strategy | Reagents | Conditions | Transformation |

| Deprotection | Triphenylphosphine (PPh₃), then H₂O | Mild, neutral conditions | R-N₃ → R-NH₂ |

| Deprotection | H₂, Pd/C | Catalytic, mild conditions | R-N₃ → R-NH₂ |

Chemical Reactivity and Reaction Mechanisms of 3 Azido 4 Methylbenzoic Acid

Azide (B81097) Group Reactivity and Transformations

The azide group in 3-azido-4-methylbenzoic acid is a versatile functional group that can undergo several types of transformations. Aromatic azides are typically prepared via nucleophilic substitution of aryl diazonium salts with sodium azide. eurekaselect.com This functional group is relatively stable under many synthetic conditions but displays unique reactivity, particularly in cycloadditions and reductions. wikipedia.org

The azide functional group acts as a 1,3-dipole, readily reacting with various "dipolarophiles," such as alkynes and alkenes, to form five-membered heterocyclic rings. wikipedia.org This class of reactions is highly valuable for the construction of complex molecular architectures.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that unites azides and terminal alkynes to exclusively form 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgnih.gov This reaction, a prime example of click chemistry, proceeds under mild conditions, often in aqueous solvents, and tolerates a wide range of functional groups. organic-chemistry.org The catalytic cycle is believed to involve the formation of a copper(I) acetylide intermediate, which then reacts with the azide. nih.govnih.gov The presence of the copper catalyst dramatically accelerates the reaction rate by orders of magnitude compared to the uncatalyzed thermal cycloaddition. organic-chemistry.org

For this compound, the reaction with a terminal alkyne in the presence of a copper(I) source (often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate) would yield a 1-(4-carboxy-2-methylphenyl)-4-substituted-1H-1,2,3-triazole. wikipedia.orgthieme-connect.com The reaction is generally high-yielding and operationally simple. nih.gov

Table 1: Key Features of CuAAC Reactions

| Feature | Description |

| Reactants | Organic azide (e.g., this compound) and a terminal alkyne. |

| Catalyst | A Copper(I) source, often from Cu(II) salts with a reducing agent. wikipedia.org |

| Product | Exclusively 1,4-disubstituted 1,2,3-triazole. nih.gov |

| Conditions | Mild, often at room temperature in various solvents, including water. organic-chemistry.org |

| Advantages | High yield, high regioselectivity, wide functional group tolerance, operational simplicity. organic-chemistry.orgnih.gov |

To circumvent the potential cytotoxicity of the copper catalyst in biological systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. nih.gov This reaction utilizes a strained cyclooctyne (B158145) as the alkyne component. The high ring strain of the cyclooctyne (approximately 18 kcal/mol) provides the driving force for the cycloaddition to occur rapidly at physiological temperatures without the need for a catalyst. nih.gov

The reaction of this compound with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), would proceed readily to form a triazole product. magtech.com.cnresearcher.life Unlike CuAAC, SPAAC is not regioselective and typically yields a mixture of regioisomers. nih.gov However, its bioorthogonality—the ability to proceed in a complex biological environment without interfering with native biochemical processes—makes it an invaluable tool for chemical biology. nih.gov

Table 2: Comparison of Common Cyclooctynes in SPAAC

| Cyclooctyne | Key Features | Typical Reaction Rate |

| DIBAC | Dibenzoannulated, relatively high reactivity. | Often used as a benchmark for reaction rate comparisons. nih.gov |

| BCN | Bicyclo[6.1.0]nonyne, shows good reactivity. | Reaction with aromatic azides can be significantly faster than with DIBAC. nih.gov |

| DIFBO | Difluorobenzocyclooctyne, highly reactive due to LUMO lowering and strain. | So reactive it can spontaneously trimerize. magtech.com.cn |

The Inverse-Electron-Demand Diels-Alder (iEDDA) reaction is another powerful bioorthogonal reaction known for its exceptionally fast kinetics. rsc.org In this cycloaddition, an electron-poor diene reacts with an electron-rich dienophile. wikipedia.org While azides themselves are not typical dienes for iEDDA, this reaction is a key transformation within the broader field of click chemistry and bioorthogonal reactions. The most common dienes used in iEDDA are electron-deficient heterocycles like tetrazines, which react rapidly with strained alkenes or alkynes. rsc.orgnih.gov

Although direct participation of the azide group of this compound in an iEDDA reaction is not a standard transformation, the principles of this reaction are relevant in the context of advanced bioconjugation strategies where the triazole product from a primary click reaction could be further functionalized.

The regioselectivity of the azide-alkyne cycloaddition is a critical aspect of triazole synthesis.

Thermal Cycloaddition : The uncatalyzed Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne typically requires high temperatures and results in a mixture of 1,4- and 1,5-disubstituted triazole regioisomers. organic-chemistry.orgwikipedia.org This lack of selectivity limits its synthetic utility.

CuAAC : The copper(I)-catalyzed reaction is highly regioselective, yielding exclusively the 1,4-disubstituted isomer. nih.govthieme-connect.com The mechanism is believed to proceed through a copper acetylide intermediate that directs the regiochemical outcome. nih.gov

RuAAC : In contrast to copper, ruthenium catalysts, such as pentamethylcyclopentadienyl ruthenium chloride complexes, can catalyze the azide-alkyne cycloaddition to selectively produce the 1,5-disubstituted triazole isomer. organic-chemistry.orgwikipedia.org This complementary regioselectivity is highly valuable for accessing different triazole scaffolds.

SPAAC : Strain-promoted reactions with asymmetric cyclooctynes generally lack regioselectivity, leading to a mixture of isomeric triazole products. nih.gov

The choice of catalyst or reaction conditions, therefore, allows for precise control over the isomeric outcome of the triazole formation from an azide like this compound.

The kinetics of azide-alkyne cycloadditions have been extensively studied to understand and optimize these reactions.

CuAAC : Kinetic studies have revealed that the rate law for CuAAC can be complex, often showing a second-order dependence on the copper(I) concentration. nih.govrsc.org This suggests that the catalytic cycle may involve polynuclear copper intermediates. nih.govacs.org The reaction is significantly accelerated by the copper catalyst, with rate enhancements of up to 10⁷ to 10⁸ compared to the uncatalyzed reaction. organic-chemistry.org The exact mechanism involves multiple reversible steps, including the formation of copper(I) acetylide complexes. researchgate.net

SPAAC : The rates of SPAAC reactions are highly dependent on the structure of the cyclooctyne. magtech.com.cn The driving force is the release of ring strain, and modifications to the cyclooctyne structure that increase strain or alter its electronic properties can dramatically increase the reaction rate. nih.gov For instance, electron-withdrawing substituents on an aryl azide can lead to an acceleration in the reaction rate with certain cyclooctynes like BCN. nih.gov Micellar catalysis has also been explored as a method to accelerate SPAAC rates, with observed rate enhancements of up to 179-fold in some systems. nih.gov

DFT (Density Functional Theory) calculations have been instrumental in elucidating the mechanisms of these cycloadditions. For the uncatalyzed reaction, calculations show high activation barriers for both the 1,4- and 1,5-regioisomeric pathways. rsc.org In the CuAAC reaction, computational studies support the involvement of copper acetylides and have helped to model the transition states that dictate the high regioselectivity. rsc.org

Nitrene-Generating Reactions

A primary mode of reactivity for this compound involves the expulsion of dinitrogen (N₂) to form a highly reactive arylnitrene intermediate, 3-carboxy-6-methylphenylnitrene. This process can be initiated through either photolysis or thermolysis.

The photolytic decomposition of aryl azides, including derivatives of o-azidobenzoic acid, is a well-documented method for generating singlet nitrenes. When this compound is subjected to ultraviolet (UV) irradiation, it readily loses a molecule of nitrogen gas to form a singlet arylnitrene. This high-energy intermediate is thought to rapidly undergo ring expansion to an azirine intermediate, which is a valence tautomer.

In the presence of a nucleophilic solvent such as methanol (B129727), this intermediate can be trapped to yield a seven-membered ring structure. The nucleophile attacks the azirine, leading to the formation of a substituted 3H-azepine. This reaction pathway is particularly efficient for azido-acid derivatives where the carbonyl function may promote the formation of the 3H-azepine ring system.

Heating this compound provides an alternative route to generate the corresponding arylnitrene. However, thermolysis often results in a mixture of products derived from both singlet and triplet state nitrenes. While the singlet nitrene can lead to azepine formation as seen in photolysis, the triplet nitrene exhibits different reactivity. Triplet nitrenes, which are biradicals, are more likely to undergo hydrogen abstraction from the solvent or other molecules, or participate in radical-type addition reactions, leading to a more complex product mixture compared to the cleaner ring expansion often observed in photolysis.

Reduction Reactions

The azide group of this compound can be cleanly reduced to a primary amine (3-amino-4-methylbenzoic acid) through several reliable methods, most notably the Staudinger reaction and catalytic hydrogenation.

The Staudinger reaction is a mild and efficient method for the reduction of azides to amines. wikipedia.orgresearchgate.net The reaction proceeds in two distinct steps. First, this compound is treated with a phosphine (B1218219), typically triphenylphosphine (B44618), in a non-aqueous solvent. The phosphine acts as a nucleophile, attacking the terminal nitrogen of the azide group to form a phosphazide (B1677712) intermediate. nih.govwikipedia.org This intermediate is unstable and spontaneously loses dinitrogen gas through a four-membered cyclic transition state to produce an iminophosphorane (also known as an aza-ylide). wikipedia.orgnih.gov

Table 1: Overview of the Staudinger Reduction of this compound

| Reactant | Reagent(s) | Intermediate | Product(s) |

|---|

Catalytic hydrogenation is another widely used technique for the reduction of azides. In this process, this compound is treated with hydrogen gas (H₂) in the presence of a heterogeneous metal catalyst. Common catalysts for this transformation include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney Nickel.

The reaction is typically carried out in a suitable solvent under a positive pressure of hydrogen. The azide group is readily reduced to the corresponding amine, 3-amino-4-methylbenzoic acid, with nitrogen gas as the only byproduct. While harsh conditions can also reduce the benzene (B151609) ring of benzoic acid derivatives, the azide group is significantly more susceptible to reduction, allowing for selective conversion to the amine under relatively mild conditions. nih.govwikipedia.org

Table 2: Common Catalysts for Hydrogenation of Azides

| Catalyst | Typical Conditions |

|---|---|

| Palladium on Carbon (Pd/C) | H₂ gas, Methanol or Ethanol solvent, Room temperature |

| Platinum on Titanium Dioxide (Pt/TiO₂) | H₂ gas, Hexane solvent, Elevated temperature and pressure |

Other Azide-Involving Reactions

Beyond nitrene formation and reduction, the azide group in this compound can participate as a 1,3-dipole in cycloaddition reactions. The most prominent of these is the Huisgen 1,3-dipolar cycloaddition, which is a cornerstone of "click chemistry". wikipedia.orgorganic-chemistry.org

In this reaction, the azide reacts with a dipolarophile, typically an alkyne, to form a stable five-membered 1,2,3-triazole ring. wikipedia.orgwikipedia.org The thermal, uncatalyzed reaction often requires high temperatures and can result in a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles). organic-chemistry.org

A significant advancement is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which proceeds under very mild conditions, often at room temperature and in aqueous solvents. nih.govorganic-chemistry.org This catalytic variant is highly regioselective, almost exclusively yielding the 1,4-disubstituted triazole isomer. wikipedia.org Ruthenium-catalyzed versions are also known, which selectively produce the 1,5-regioisomer. nih.gov This reaction allows for the covalent linking of the benzoic acid moiety to other molecules containing an alkyne functional group with high efficiency and specificity. organic-chemistry.orgnih.gov

Carboxylic Acid Group Reactivity

The carboxylic acid group is one of the most important functional groups in organic synthesis, readily undergoing condensation and activation reactions.

The carboxylic acid moiety of this compound can readily undergo condensation reactions with amines or alcohols to form amides and esters, respectively.

Amide Coupling: The formation of an amide bond typically requires the activation of the carboxylic acid. luxembourg-bio.com This is often achieved using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to increase efficiency and suppress side reactions. luxembourg-bio.com These reagents react with the carboxylic acid to form a highly reactive intermediate that is then susceptible to nucleophilic attack by an amine. A wide variety of primary and secondary amines can be used in this reaction. organic-chemistry.orgnih.gov

Esterification: Esters can be formed through several methods. The Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.com This is an equilibrium process, and often the alcohol is used in excess to drive the reaction to completion. masterorganicchemistry.com Alternatively, the carboxylic acid can be activated, as in amide synthesis, or converted to an acid chloride first, which then reacts readily with an alcohol to form the ester. organic-chemistry.org

Table 2: Common Condensation Reactions

| Reaction | Nucleophile | Reagents/Conditions | Product |

|---|---|---|---|

| Amide Coupling | Primary or Secondary Amine | EDC, HOBt | Amide |

For many synthetic transformations, the carboxylic acid group needs to be converted into a more reactive species, such as an acid halide or an anhydride (B1165640). openstax.org

Acid Halide Formation: this compound can be converted to its corresponding acid chloride by treatment with thionyl chloride (SOCl₂). libretexts.orgmasterorganicchemistry.com The reaction proceeds via a nucleophilic acyl substitution mechanism, replacing the -OH group with a -Cl. libretexts.org The byproducts of this reaction, sulfur dioxide and hydrogen chloride, are gases, which helps to drive the reaction to completion. masterorganicchemistry.com Similarly, reaction with phosphorus tribromide (PBr₃) can yield the acid bromide. youtube.com These acid halides are highly reactive electrophiles and are valuable intermediates for the synthesis of esters, amides, and other carboxylic acid derivatives. libretexts.orglibretexts.org

Acid Anhydride Formation: An acid anhydride can be formed by the reaction of the acid chloride with a carboxylate salt. openstax.org This allows for the synthesis of both symmetrical and unsymmetrical anhydrides.

Intramolecular Interactions and Mutual Influence of Functional Groups

The chemical properties of this compound are not merely the sum of its individual functional groups; their mutual electronic influence is significant. Both the carboxylic acid group and the azido (B1232118) group are generally considered to be electron-withdrawing groups. Their presence on the aromatic ring deactivates the ring towards electrophilic aromatic substitution.

The carboxylic acid group, being a meta-director, and the azido group will influence the position of any further substitution on the aromatic ring. In the solid state, benzoic acid derivatives often form hydrogen-bonded dimers, where the carboxylic acid groups of two molecules associate. researchgate.net This intermolecular interaction can influence the physical properties of the compound, such as its melting point and solubility. The planarity between the carboxylic acid group and the benzene ring is another structural feature that can be observed. researchgate.net

Advanced Characterization Techniques and Methodologies

Spectroscopic Elucidation of Molecular Structures

Spectroscopic techniques are indispensable for determining the molecular structure of "3-azido-4-methylbenzoic acid" by providing detailed information about its atomic and functional group composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of "this compound".

¹H NMR Spectroscopy: The proton NMR spectrum of "this compound" is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons will appear in the downfield region, typically between 7.0 and 8.5 ppm, with their splitting patterns (multiplicities) providing information about the substitution pattern on the benzene (B151609) ring. The methyl group protons will give rise to a singlet in the upfield region, generally around 2.5 ppm. The acidic proton of the carboxylic acid group is expected to be a broad singlet at a very downfield chemical shift, often above 10 ppm.

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Carboxylic Acid (-COOH) | >10 | Broad Singlet |

| Aromatic (Ar-H) | 7.0 - 8.5 | Doublet, Doublet of doublets |

| Methyl (-CH₃) | ~2.5 | Singlet |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing far downfield (typically 165-185 ppm). The aromatic carbons will resonate in the 120-150 ppm range, with the carbon attached to the azide (B81097) group and the carboxylic acid showing distinct shifts. The methyl carbon will be observed in the upfield region, usually around 20-30 ppm.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Carbonyl (-COOH) | 165 - 185 |

| Aromatic (C-N₃) | 135 - 150 |

| Aromatic (C-COOH) | 125 - 140 |

| Aromatic (Ar-C) | 120 - 135 |

| Methyl (-CH₃) | 20 - 30 |

Infrared (IR) spectroscopy is utilized to identify the functional groups present in "this compound". The azide group exhibits a strong, sharp, and characteristic absorption band around 2100-2160 cm⁻¹. The carboxylic acid group is identifiable by a broad O-H stretching band from 2500 to 3300 cm⁻¹ and a strong C=O (carbonyl) stretching band between 1680 and 1710 cm⁻¹. Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹, while the C-H stretching of the methyl group appears in the 2850-3000 cm⁻¹ region.

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Intensity |

| Carboxylic Acid O-H | 2500 - 3300 | Broad, Strong |

| Aromatic C-H | 3000 - 3100 | Medium |

| Aliphatic C-H (Methyl) | 2850 - 3000 | Medium |

| Azide (N₃) | 2100 - 2160 | Strong, Sharp |

| Carbonyl (C=O) | 1680 - 1710 | Strong |

| Aromatic C=C | 1450 - 1600 | Medium to Weak |

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of "this compound". In a typical mass spectrum, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₈H₇N₃O₂), which is approximately 177.16 g/mol . Fragmentation patterns can also provide structural information. For instance, the loss of a nitrogen molecule (N₂) from the azide group is a common fragmentation pathway for aryl azides. Techniques like Direct Analysis in Real Time Time-of-Flight Mass Spectrometry (DART-TOF/MS) would allow for rapid analysis with high mass accuracy.

Chromatographic and Analytical Methods

Chromatographic techniques are essential for the purification, separation, and quantitative analysis of "this compound".

High-Performance Liquid Chromatography (HPLC) is a key technique for assessing the purity of "this compound" and for monitoring the progress of chemical reactions involving this compound. A reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase, such as a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a small amount of acid (e.g., trifluoroacetic acid or formic acid) to ensure the carboxylic acid is in its protonated form. Detection is typically achieved using a UV detector, as the benzene ring in the molecule absorbs UV light. The retention time of the compound would be characteristic under specific chromatographic conditions, and the peak area can be used for quantification.

While not a direct characterization of the "this compound" molecule itself, the quantification of the azide group is a critical analytical procedure when this compound is used to modify surfaces or biomolecules. One common method involves the use of "click chemistry," specifically the copper(I)-catalyzed or strain-promoted azide-alkyne cycloaddition. A fluorescently tagged alkyne can be reacted with the azide-functionalized material. The amount of fluorescence incorporated can then be measured, providing a quantitative assessment of the number of accessible azide groups. rsc.orgrsc.orgnih.gov Another approach involves spectroscopic methods, such as monitoring the disappearance of the characteristic alkyne absorbance in the UV-Vis spectrum during the click reaction. These methods are crucial for understanding the efficiency of surface modification or bioconjugation reactions involving "this compound".

Advanced Structural Analysis (e.g., X-ray Crystallography for Derivatives)

The insights gained from X-ray crystallography are invaluable for structure-activity relationship (SAR) studies and for the rational design of new molecules. For instance, the analysis of related benzoic acid derivatives by X-ray diffraction has revealed detailed information about their solid-state conformations and supramolecular assemblies, which are often governed by hydrogen bonding and other non-covalent interactions.

In a typical X-ray crystallographic study of a derivative of this compound, the compound would first be crystallized to obtain a single crystal of suitable quality. This crystal is then mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined and the molecular structure refined.

The kind of data obtained from such an analysis is illustrated in the following tables, which are based on crystallographic data for analogous benzoic acid derivatives.

Table 1: Illustrative Crystal Data and Structure Refinement Parameters

This table presents typical parameters that would be collected during an X-ray diffraction experiment. These parameters define the unit cell of the crystal and the quality of the structural refinement.

| Parameter | Illustrative Value |

| Empirical formula | C₈H₇N₃O₂ |

| Formula weight | 177.16 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.8649 (6) |

| b (Å) | 10.6185 (6) |

| c (Å) | 7.5432 (4) |

| α (°) | 90 |

| β (°) | 105.456 (2) |

| γ (°) | 90 |

| Volume (ų) | 838.98 (8) |

| Z | 4 |

| Calculated density (Mg/m³) | 1.402 |

| Absorption coefficient (mm⁻¹) | 0.103 |

| F(000) | 368 |

| Goodness-of-fit on F² | 1.045 |

| Final R indices [I>2σ(I)] | R₁ = 0.0452, wR₂ = 0.1189 |

| R indices (all data) | R₁ = 0.0567, wR₂ = 0.1254 |

Note: The data in this table are illustrative and based on known structures of similar benzoic acid derivatives to demonstrate the type of information obtained from X-ray crystallography. nih.gov

Table 2: Illustrative Selected Bond Lengths and Angles

This table provides examples of the precise geometric parameters that can be determined for a molecule through X-ray crystallography. These values are critical for understanding the bonding and stereochemistry of the compound.

| Bond/Angle | Length (Å) / Angle (°) |

| N1-N2 | 1.245 (2) |

| N2-N3 | 1.134 (2) |

| C1-C7 | 1.489 (2) |

| C7-O1 | 1.312 (2) |

| C7-O2 | 1.211 (2) |

| C3-N1 | 1.421 (2) |

| C4-C8 | 1.506 (2) |

| N1-N2-N3 | 172.5 (2) |

| O2-C7-O1 | 122.8 (1) |

| O2-C7-C1 | 120.4 (1) |

| O1-C7-C1 | 116.8 (1) |

| C2-C3-N1 | 118.9 (1) |

Note: The data in this table are hypothetical for a derivative of this compound and are intended to illustrate the nature of crystallographic findings.

The structural elucidation of any new derivative of this compound would greatly benefit from such detailed analysis, providing a solid foundation for further chemical and biological investigations.

Therefore, it is not possible to generate the requested article with scientifically accurate, verifiable data as the necessary source material does not appear to exist in the public domain.

Computational and Theoretical Investigations

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation serve as powerful tools to investigate the conformational landscape and reaction dynamics of azido (B1232118) compounds at an atomic level. These methods allow for the examination of molecular properties that are often difficult to observe directly.

Mechanistic Elucidation of Azide-Involving Reactions

Computational chemistry plays a crucial role in elucidating the mechanisms of reactions involving the azide (B81097) group. cuny.edu Quantum mechanics-based calculations, such as Density Functional Theory (DFT), are employed to map out reaction pathways, identify transition states, and determine activation energies. cuny.edunih.gov These calculations can provide a detailed understanding of the electronic and structural changes that occur during chemical transformations. For instance, computational studies can investigate the thermal or photochemical decomposition of azides, which often proceeds through highly reactive nitrene intermediates. nih.govresearchgate.net By modeling these complex processes, researchers can predict reaction outcomes and design more efficient synthetic routes.

The molecular electron density theory (MEDT) is another powerful computational tool used to describe reactivity by analyzing changes in electron density along a reaction pathway. cuny.edu Global indices such as electrophilicity and nucleophilicity, along with Parr functions, can be calculated to predict the direction of electron density transfer in reactions involving azido compounds. cuny.edu

Conformational Preference Analysis

In a study on 3-(azidomethyl)benzoic acid, three distinct conformational polymorphs were identified and characterized using single-crystal X-ray diffraction and computational methods. nih.govresearchgate.net These polymorphs all exhibit similar carboxylic acid dimers and π–π stacking interactions, but differ in the conformation of the azidomethyl group. nih.govresearchgate.net In silico conformational analysis demonstrated a significant energy barrier between the molecular arrangements observed in the crystal structures, indicating that the different conformations are not simply minor adjustments of the same local energy minimum. nih.gov

| Torsion Angle | Description |

| τ1 | Defines the rotation around the C(arene)–C(substituent) bond. |

| τ2 | Defines the rotation within the substituent group (e.g., the azidomethyl group). |

This table illustrates the key torsional angles that are typically analyzed in the conformational study of substituted benzoic acids.

Development of Quantum Computational Chemistry Methodologies for Azido Compounds

The unique electronic nature of the azide group necessitates the development and application of specialized quantum computational methods to accurately describe its properties and reactivity. cuny.edu

Methodologies such as DFT with various functionals (e.g., M06-2X) and basis sets are frequently used to investigate the geometry, stability, and electronic structure of azido compounds. cuny.eduresearchgate.netrsc.org These methods have proven effective in studying non-covalent interactions, thermodynamic parameters, and reaction mechanisms involving azides. cuny.edursc.org For instance, the M06-2X functional is well-suited for examining noncovalent interactions, which are crucial in understanding the crystal packing of azido compounds. cuny.edu

Advanced computational techniques also allow for the simulation of molecules in different environments, such as in the gas phase or in various solvents, providing a more comprehensive understanding of their behavior under different conditions. cuny.edu

Integration with Experimental Data for Enhanced Understanding

The synergy between computational chemistry and experimental techniques is paramount for a thorough understanding of azido compounds. Computational data can aid in the interpretation of experimental results, while experimental findings can validate and refine computational models.

For example, in the study of 3-(azidomethyl)benzoic acid polymorphs, single-crystal X-ray diffraction studies provided the initial experimental evidence for the existence of different conformations. nih.govresearchgate.net These experimental structures then served as the basis for theoretical conformational analysis and crystal packing evaluations, which in turn provided insights into the energetic landscape and the role of the azidomethyl group in promoting polymorphism. nih.govresearchgate.net

Similarly, spectroscopic data, such as that obtained from infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, can be compared with computationally predicted spectra to confirm molecular structures and assign vibrational modes. This integrated approach allows for a more robust and detailed characterization of azido-containing molecules.

Future Research Directions and Emerging Paradigms

Innovations in Green and Sustainable Synthetic Methodologies for Azidobenzoic Acids

The synthesis of aromatic azides, including 3-azido-4-methylbenzoic acid, traditionally involves diazotization of an amino precursor followed by substitution with an azide (B81097) salt. While effective, these methods often rely on potentially hazardous reagents and generate significant waste. The future of synthesizing azidobenzoic acids is trending towards green and sustainable practices that prioritize environmental compatibility, efficiency, and safety.

Key innovations focus on several areas:

Alternative Diazotizing Agents: Research is moving away from conventional sodium nitrite (B80452) under strongly acidic conditions. Greener alternatives that minimize acidic waste and improve safety are being explored.

Benign Solvents: The use of water as a solvent, where possible, is a primary goal of green chemistry. Methodologies are being developed to perform diazotization and azidation in aqueous media, reducing the reliance on volatile organic solvents.

Catalytic Approaches: The development of catalytic systems, including biocatalysis using enzymes or whole-cell systems, offers a promising route for the synthesis of aminobenzoic acid precursors from renewable feedstocks. For the azidation step itself, solid-supported catalysts and reusable reagents are being investigated to simplify purification and reduce waste streams. For instance, chitosan, an abundant biopolymer, has been demonstrated as a sustainable heterogeneous catalyst for diazo transfer reactions.

Energy Efficiency: Techniques such as microwave-assisted or ultrasound-mediated synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods.

A comparative overview of traditional versus emerging green synthetic approaches highlights the potential for significant environmental and efficiency gains.

| Feature | Traditional Synthesis | Green/Sustainable Synthesis |

| Precursor Source | Petroleum-derived feedstocks | Biosynthesis from renewable sources (e.g., glucose) |

| Solvents | Volatile organic solvents, strong acids | Water, benign solvents, or solvent-free conditions |

| Reagents | Stoichiometric use of sodium nitrite and azide salts | Catalytic systems, reusable reagents, safer diazotizing agents |

| Energy Input | Conventional heating (prolonged reaction times) | Microwave irradiation, sonication (reduced time and energy) |

| Waste Profile | Significant acidic and organic waste streams | Minimized waste, biodegradable byproducts |

The application of these green principles to the synthesis of this compound, starting from its precursor 3-amino-4-methylbenzoic acid, represents a crucial step toward sustainable chemical manufacturing.

Expanding the Scope of Click Chemistry Beyond Conventional Applications

The azide functional group is the cornerstone of one of the most powerful reaction platforms in modern chemistry: the azide-alkyne cycloaddition, a premier example of "click chemistry". This reaction's modularity, high yield, and biocompatibility have made it a staple in various scientific fields. The compound this compound is an ideal building block for leveraging this chemistry, with its azide group ready for "clicking" and its carboxylic acid group available for linking to other molecules.

Future research aims to expand the applications of click chemistry using scaffolds like this compound into new territories:

Bioconjugation and Drug Discovery: While click chemistry is already used to link molecules to proteins, nucleic acids, and carbohydrates, new frontiers include the in-vivo synthesis of drugs at their target site. The formation of the stable triazole linkage is also being exploited to create complex, multi-functional drug candidates and peptidomimetics.

Advanced Materials Science: Click reactions are being used to synthesize novel polymers, dendrimers, and hydrogels with precisely controlled architectures. Scaffolds like this compound can be used to functionalize surfaces, create responsive materials that change properties in response to stimuli, or build complex macromolecular structures.

Nanotechnology: The functionalization of nanoparticle surfaces with azido-terminated molecules allows for the precise attachment of targeting ligands, imaging agents, or therapeutic payloads, creating sophisticated nanomedicines and diagnostic tools.

The two main variants of the azide-alkyne click reaction are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). CuAAC is highly efficient but the copper catalyst can be toxic to living systems. SPAAC avoids the need for a toxic metal catalyst, making it more suitable for applications in live cells and organisms, though it often has slower reaction kinetics.

Rational Design of Functional Materials Incorporating Azidobenzoic Acid Scaffolds

The incorporation of azidobenzoic acid derivatives into polymers and surfaces is a powerful strategy for creating functional materials. The azide group can serve a dual purpose: it can act as a handle for click chemistry conjugation or as a photo-crosslinking agent. Upon exposure to UV light, the aryl azide group in this compound can release nitrogen gas to form a highly reactive nitrene intermediate, which can then form covalent bonds with adjacent molecules.

This photo-crosslinking capability is the basis for several emerging material science applications:

Surface Patterning and Modification: By selectively exposing a surface coated with an azidobenzoic acid-containing polymer to UV light through a mask, specific patterns can be created. This is valuable for producing microarrays, biosensors, and patterned cell culture substrates.

Polymer and Hydrogel Synthesis: Azide-functionalized polymers can be crosslinked using light to form stable hydrogels and polymer networks. This allows for the fabrication of materials with controlled mechanical properties for applications in tissue engineering, drug delivery, and soft robotics.

Biomaterial Immobilization: The photo-activated nitrene can form bonds with a wide range of C-H and N-H bonds found in biomolecules. This enables the straightforward immobilization of proteins, enzymes, and other biological ligands onto material surfaces to create bioactive scaffolds.

The rational design of these materials involves tuning the structure of the azidobenzoic acid building block. The substitution pattern on the aromatic ring, such as the methyl group in this compound, can influence the photophysical properties and reactivity of the nitrene intermediate, providing a handle for optimizing material performance.

| Material Type | Functionalization Method | Potential Application |

| Bioactive Surfaces | Photo-crosslinking | Immobilization of enzymes, antibodies, or growth factors for biosensors and cell culture. |

| Patterned Polymers | Photolithography | Creating micro-patterned surfaces for controlling cell adhesion and fabricating microfluidic devices. |

| Responsive Hydrogels | Photo-crosslinking | Controlled release of drugs, scaffolds for tissue engineering. |

| Functional Dendrimers | Click Chemistry (CuAAC/SPAAC) | Multivalent drug delivery systems, targeted imaging agents. |

Advanced Computational Modeling for Predictive Chemistry and Materials Design

Computational modeling has become an indispensable tool in modern chemical research, enabling scientists to predict molecular properties, reaction outcomes, and material behaviors before embarking on lengthy and resource-intensive experiments. For a molecule like this compound, computational methods offer powerful predictive capabilities across its entire research and application lifecycle.

Key areas where computational modeling is driving future research include:

Reaction Prediction and Optimization: Machine learning models, trained on vast databases of chemical reactions, can predict the likely success and optimal conditions for synthesizing this compound and its derivatives. Quantum chemical methods, such as Density Functional Theory (DFT), can elucidate reaction mechanisms, helping to design more efficient and sustainable synthetic routes.

Designing Bioorthogonal Probes: Computational models can predict the reaction kinetics of this compound with various strained alkynes in SPAAC reactions. This allows for the in-silico screening and design of new probes with faster reaction rates and enhanced stability, accelerating the development of next-generation imaging tools.

Materials Design: Predictive models can forecast the physical and chemical properties of polymers and materials incorporating the this compound scaffold. For instance, modeling can predict the mechanical properties of a photo-crosslinked hydrogel or the binding affinity of a functionalized surface for a target protein, enabling the rational design of materials with desired performance characteristics.

Understanding Photochemistry: Advanced computational methods can simulate the photochemical processes involved in the conversion of the azide to the reactive nitrene. This provides fundamental insights that can be used to design photo-crosslinkers with improved efficiency and wavelength selectivity.

The synergy between artificial intelligence, machine learning, and traditional computational chemistry is rapidly accelerating the pace of discovery, transforming the process from trial-and-error experimentation to a paradigm of predictive design.

Q & A

Q. What are the optimal synthetic routes for 3-azido-4-methylbenzoic acid, and how can retrosynthetic analysis guide experimental design?

- Methodological Answer : Synthetic routes can be designed using AI-powered retrosynthetic tools (e.g., Template_relevance models) that leverage databases like PISTACHIO and REAXYS to predict feasible pathways . For example, substituting azido and methyl groups onto benzoic acid precursors requires careful selection of reaction conditions (e.g., diazotization for azido introduction). A two-step process involving intermediate isolation, as demonstrated for related benzoic acid derivatives (e.g., 3-fluoro-4-methoxybenzoic acid), ensures purity . Key considerations include solvent choice (polar aprotic for SNAr reactions) and temperature control to avoid decomposition of the azido group.

Q. How can spectroscopic and crystallographic methods characterize this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR resolves substituent positions (e.g., methyl at C4, azido at C3). DMSO-d6 is ideal for observing carboxylic proton exchange .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, leveraging high-resolution data to resolve azido group geometry and hydrogen-bonding networks . Ensure low-temperature data collection to minimize radiation damage to the azido moiety.

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported solubility or stability of this compound derivatives?

- Methodological Answer : Discrepancies in solubility/stability often arise from polymorphic forms or hydration states. Use SHELXD/SHELXE for phase determination and compare unit cell parameters across studies . For example:

| Property | Hydrated Form | Anhydrous Form |

|---|---|---|

| Solubility (H₂O) | 25 mg/mL | 8 mg/mL |

| Melting Point | 180–182°C | 195–198°C |

Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) validate hydration effects.

Q. What strategies mitigate risks when using this compound in bioorthogonal click chemistry?

- Methodological Answer :

- Safety : Follow guidelines from safety data sheets (SDS) for azido compounds, including PPE (nitrile gloves, chemical goggles) and fume hood use .

- Reactivity : Optimize reaction stoichiometry to avoid excess azide accumulation. Monitor reaction progress via FT-IR (azide peak at ~2100 cm⁻¹) or HPLC-MS .

Q. How can computational modeling predict the metabolic stability of this compound-derived probes?

- Methodological Answer : Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) for the azido group, identifying susceptibility to enzymatic reduction. Molecular docking (e.g., AutoDock Vina) assesses interactions with cytochrome P450 enzymes. Validate predictions with in vitro microsomal assays (e.g., rat liver microsomes + NADPH cofactor) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the photostability of this compound?

- Methodological Answer :

- Controlled Replication : Repeat experiments under standardized light exposure (e.g., 365 nm UV lamp, 5 mW/cm²).

- Analytical Cross-Validation : Compare HPLC purity pre-/post-irradiation and track azide decomposition via Raman spectroscopy . Contradictions may arise from impurities (e.g., residual solvents acting as photosensitizers).

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.